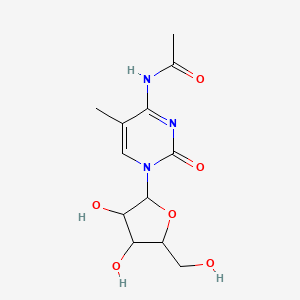N4-Acetyl-5-methylcytidine
CAS No.:
Cat. No.: VC16203329
Molecular Formula: C12H17N3O6
Molecular Weight: 299.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H17N3O6 |
|---|---|
| Molecular Weight | 299.28 g/mol |
| IUPAC Name | N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide |
| Standard InChI | InChI=1S/C12H17N3O6/c1-5-3-15(12(20)14-10(5)13-6(2)17)11-9(19)8(18)7(4-16)21-11/h3,7-9,11,16,18-19H,4H2,1-2H3,(H,13,14,17,20) |
| Standard InChI Key | WRVMIHCBUGIPKG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(C(=O)N=C1NC(=O)C)C2C(C(C(O2)CO)O)O |
Introduction
Chemical Identity and Structural Features
N4-Acetyl-5-methylcytidine (systematic IUPAC name: N4-acetyl-5-methylcytidine) is a derivative of cytidine, a nucleoside composed of cytosine and ribose. The compound’s molecular formula is C12H17N3O6, with a molecular weight of 299.28 g/mol. Its structure includes the following modifications:
-
N4-acetylation: An acetyl group (-COCH3) replaces the hydrogen atom at the N4 position of cytosine.
-
5-methylation: A methyl group (-CH3) is attached to the 5th carbon of the cytosine ring.
These modifications significantly alter the molecule’s hydrophobicity, hydrogen-bonding capacity, and steric profile compared to unmodified cytidine. The acetyl group enhances RNA stability by protecting the nucleoside from deamination, while the methyl group influences base-pairing interactions and RNA secondary structures .
Physicochemical Properties
The compound’s physical and chemical properties are critical for its handling and application in research:
| Property | Value | Source |
|---|---|---|
| Melting Point | 198–202°C (decomposes) | |
| Solubility | Soluble in DMSO, methanol | |
| UV Absorption (λmax) | 270 nm (in H2O) | |
| pKa | 4.2 (acetyl group) |
The solubility profile makes it suitable for organic synthesis and oligonucleotide preparation, particularly in phosphoramidite-based solid-phase synthesis .
| Supplier | Purity | Price (USD/g) | Packaging |
|---|---|---|---|
| Hefei Huana Biomedical Technology | ≥98% HPLC | $0.00–$50.00 | 100 mg |
| Zhejiang Hengkang Pharmaceutical | 98% | $0.00–$0.00 | 1 kg |
| TRC | 95%+ | $60.00 | 100 mg |
Biological Roles in the Epitranscriptome
N4-Acetyl-5-methylcytidine is a key player in the epitranscriptome, the post-transcriptional modification landscape of RNA. Its biological roles include:
RNA Stability and Translation Efficiency
The N4-acetyl group shields cytidine from enzymatic deamination, reducing RNA degradation rates. Concurrently, the 5-methyl group enhances ribosomal recognition during translation, particularly in structured regions of mRNA . Studies demonstrate that modified cytidine residues in tRNA and rRNA improve translational fidelity, especially under stress conditions such as heat shock or oxidative stress .
Interaction with DNA Repair Mechanisms
Emerging evidence suggests that N4-Acetyl-5-methylcytidine-modified RNAs interact with DNA repair proteins, including those in the base excision repair (BER) pathway. For example, ac4C-modified RNAs have been shown to recruit ALKBH3, a demethylase involved in repairing alkylation damage, thereby linking RNA modifications to genome stability .
Therapeutic Applications and Research Frontiers
Anticancer Therapeutics
Overexpression of N-acetyltransferase 10 (NAT10), the enzyme responsible for N4-acetylation, is observed in multiple cancers, including breast and lung adenocarcinoma. Inhibitors targeting NAT10 reduce the abundance of N4-Acetyl-5-methylcytidine in oncogenic RNAs, destabilizing pro-survival transcripts and inducing apoptosis . Preclinical trials with NAT10 inhibitors like Remodelin show reduced tumor growth in xenograft models .
Oligonucleotide Therapeutics
N4-Acetyl-5-methylcytidine derivatives, such as phosphoramidites, are integral to synthesizing modified antisense oligonucleotides (ASOs) and siRNA. These modifications enhance nuclease resistance and target affinity, as demonstrated in recent trials for neurodegenerative diseases .
Challenges and Future Directions
Despite its promise, several challenges hinder the clinical translation of N4-Acetyl-5-methylcytidine-based therapies:
-
Delivery Efficiency: Modified RNAs require advanced delivery systems (e.g., lipid nanoparticles) to bypass cellular barriers.
-
Off-Target Effects: Global inhibition of NAT10 may disrupt essential RNA modifications, necessitating selective targeting strategies.
Ongoing research aims to map the full scope of N4-Acetyl-5-methylcytidine’s interactome and develop CRISPR-based tools for site-specific RNA editing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume